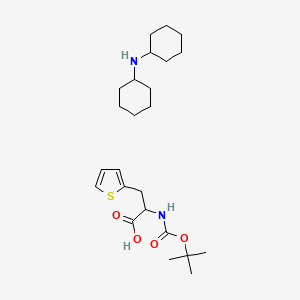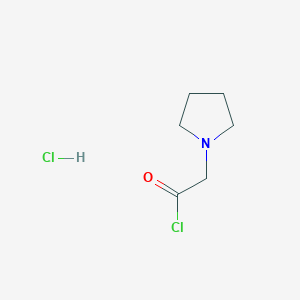
1-Pyrrolidineacetyl chloride hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pyrrolidineacetyl chloride hydrochloride is a chemical compound with the molecular formula C6H10ClNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
The synthesis of 1-Pyrrolidineacetyl chloride hydrochloride typically involves the reaction of pyrrolidine with acetyl chloride in the presence of a suitable catalyst. The reaction conditions often include anhydrous solvents and low temperatures to prevent side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
1-Pyrrolidineacetyl chloride hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-Pyrrolidineacetic acid and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under certain conditions.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like ammonia for substitution reactions. The major products formed depend on the specific reagents and conditions used.
科学的研究の応用
1-Pyrrolidineacetyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Pyrrolidineacetyl chloride hydrochloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the acyl chloride group, which is highly electrophilic. The compound can modify proteins and other biomolecules, affecting their function and interactions.
類似化合物との比較
1-Pyrrolidineacetyl chloride hydrochloride can be compared with other acyl chlorides and pyrrolidine derivatives:
Acetyl Chloride: Unlike acetyl chloride, this compound has a pyrrolidine ring, which imparts different reactivity and properties.
Pyrrolidine: While pyrrolidine itself is a simple amine, the acyl chloride derivative has enhanced reactivity due to the presence of the acyl chloride group.
Other Pyrrolidine Derivatives: Compounds like 1-Pyrrolidineacetic acid and 1-Pyrrolidineacetamide share structural similarities but differ in their chemical reactivity and applications.
特性
分子式 |
C6H11Cl2NO |
|---|---|
分子量 |
184.06 g/mol |
IUPAC名 |
2-pyrrolidin-1-ylacetyl chloride;hydrochloride |
InChI |
InChI=1S/C6H10ClNO.ClH/c7-6(9)5-8-3-1-2-4-8;/h1-5H2;1H |
InChIキー |
FXEAGDBAXGKYIA-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CC(=O)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


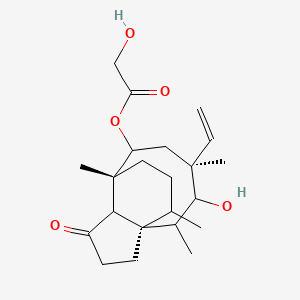
![ethyl 4-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}benzoate](/img/structure/B14802678.png)
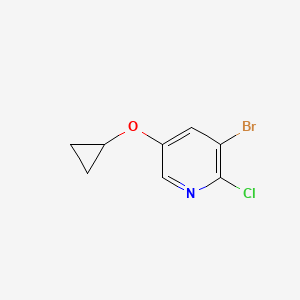
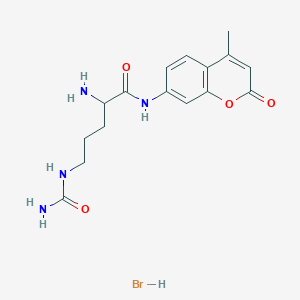
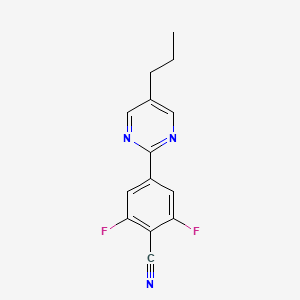
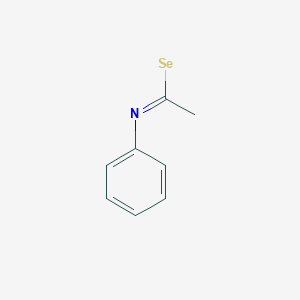
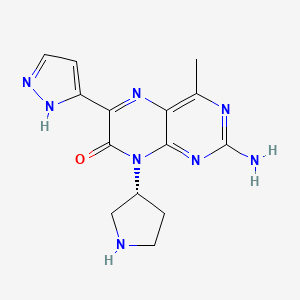
![1,8,10-Trimethyl-1,2,3,4-tetrahydropyrazino[1,2-a]indol-2-ium chloride](/img/structure/B14802704.png)
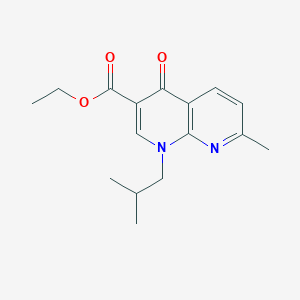
![2-[(2,4-Dihydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14802714.png)
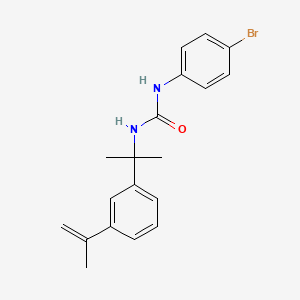
![propan-2-yl 2-[(E)-4-[(1R,2R,3R,5R)-5-chloro-2-[(3R)-3-cyclohexyl-3-hydroxypropyl]-3-hydroxycyclopentyl]but-2-enoxy]acetate](/img/structure/B14802733.png)
